Methyl 1-ethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-ethyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom in the ring. This compound is characterized by the presence of a methyl ester group at the third position and an ethyl group at the first position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-ethyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 1-ethylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids
- Alcohols
- Substituted pyrrole derivatives
Scientific Research Applications
Methyl 1-ethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological molecules. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-acetyl-1H-pyrrole-3-carboxylate
- Ethyl 1-methyl-1H-pyrrole-3-carboxylate
- Methyl 1-propyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 1-ethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the first position and the methyl ester group at the third position makes it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a compound of significant interest in pharmaceutical and agricultural research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered aromatic pyrrole ring with a carboxylate group at the 3-position and an ethyl group at the 1-position. Its molecular formula is C8H11NO2 with a molecular weight of approximately 165.19 g/mol. The planar structure of the compound enhances its reactivity, facilitating interactions with various biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic conditions.
- Cyclization : Employing the Knorr reaction to form pyrrole derivatives from β-keto esters and primary amines.
- Acylation : Introducing acyl groups to enhance the compound's biological activity .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against both bacteria and fungi. A study reported that derivatives of this compound exhibited significant inhibition against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Table 1: Antimicrobial Activity Data
Compound | Zone of Inhibition (mm) | Activity Type |
---|---|---|
8a | 20 | Antibacterial |
8b | 15 | Antifungal |
8c | 18 | Antibacterial |
8d | 22 | Antifungal |
Antitumor Activity
Research indicates that methyl pyrrole derivatives can inhibit cancer cell proliferation. Specifically, studies have shown that compounds related to this compound exhibit IC50 values as low as 0.32μM against non-small cell lung cancer cells (A549), highlighting their potential as anticancer agents .
The mechanism underlying the biological activities of this compound involves:
- Inhibition of Enzymatic Pathways : The compound may interfere with key enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Interactions : It has been suggested that certain pyrrole derivatives act as antagonists for mineralocorticoid receptors, which could contribute to their therapeutic effects in conditions like hypertension .
Study on Antimicrobial Efficacy
In a comparative study evaluating various pyrrole derivatives, this compound was found to have superior antibacterial properties compared to other derivatives tested. The study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, establishing it as a promising candidate for further development in antimicrobial therapies .
Evaluation of Antitumor Activity
A separate investigation into the antitumor potential of pyrrole derivatives revealed that modifications to the structure of this compound significantly enhanced its activity against specific cancer cell lines. The presence of substituents such as methoxy groups was correlated with increased potency, emphasizing the importance of structural optimization in drug design .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 1-ethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-9-5-4-7(6-9)8(10)11-2/h4-6H,3H2,1-2H3 |
InChI Key |
RLFSIVROJXRLNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1)C(=O)OC |
Origin of Product |
United States |
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